molecular formula C17H19Cl2N5O2S B4584454 N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4584454
M. Wt: 428.3 g/mol
InChI Key: VWEOBEWENVGAQW-UHFFFAOYSA-N
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Description

N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride from 2,4-dichlorobenzyl alcohol . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N4-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structure, which combines a dichlorobenzyl group with a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O2S/c1-9-16(23-27(25,26)17-10(2)20-21-11(17)3)12(4)24(22-9)8-13-5-6-14(18)7-15(13)19/h5-7,23H,8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEOBEWENVGAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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